2-methoxypyrimidine-5-sulfonyl chloride
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Overview
Description
2-Methoxypyrimidine-5-sulfonyl chloride is an organic compound that belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxypyrimidine-5-sulfonyl chloride typically involves the sulfonylation of 2-methoxypyrimidine. One common method includes the reaction of 2-methoxypyrimidine with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and precise control of reaction parameters can lead to consistent product quality and higher production rates.
Chemical Reactions Analysis
Types of Reactions
2-Methoxypyrimidine-5-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Scientific Research Applications
2-Methoxypyrimidine-5-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives, which can have various applications, including as ligands in coordination chemistry.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through sulfonylation reactions, which can help in studying their functions and interactions.
Medicine: Derivatives of this compound have potential therapeutic applications, including as anti-inflammatory and antimicrobial agents.
Industry: It can be used in the production of specialty chemicals and materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-methoxypyrimidine-5-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions can modify the properties of the target molecules, such as their solubility, stability, and biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine-5-sulfonyl chloride: Similar in structure but with a chlorine atom instead of a methoxy group.
2-Methoxypyrimidine-4-sulfonyl chloride: Similar but with the sulfonyl chloride group at the 4-position instead of the 5-position.
Uniqueness
2-Methoxypyrimidine-5-sulfonyl chloride is unique due to the presence of the methoxy group at the 2-position, which can influence its reactivity and the properties of its derivatives. This structural feature can lead to different biological activities and applications compared to its analogs.
Properties
CAS No. |
1108654-53-0 |
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Molecular Formula |
C5H5ClN2O3S |
Molecular Weight |
208.6 |
Purity |
95 |
Origin of Product |
United States |
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